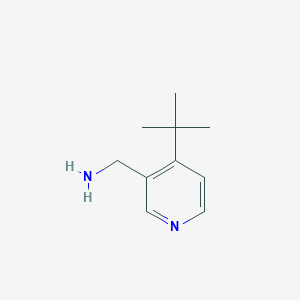

(4-Tert-butylpyridin-3-yl)methanamine

Description

(4-Tert-butylpyridin-3-yl)methanamine is a pyridine derivative featuring a tert-butyl substituent at the 4-position of the pyridine ring and an aminomethyl group at the 3-position. The tert-butyl group confers steric bulk and lipophilicity, which may enhance binding selectivity and metabolic stability in biological systems .

Properties

IUPAC Name |

(4-tert-butylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXTUEIOJAOKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4-Tert-butylpyridin-3-yl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like halides and amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

Reduction Products: Primary, secondary, and tertiary amines.

Substitution Products: Halogenated pyridines, alkylated pyridines, and other substituted pyridines.

Scientific Research Applications

(4-Tert-butylpyridin-3-yl)methanamine: has several scientific research applications across various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Tert-butylpyridin-3-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system or industrial process .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the pyridine ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : CF₃ (electron-withdrawing) reduces pyridine basicity, whereas methoxy (electron-donating) increases it, impacting protonation states under physiological conditions .

Critical Analysis of Structural-Activity Relationships (SAR)

- Steric Bulk vs. Binding Affinity : While tert-butyl groups improve metabolic stability, excessive bulk (e.g., compared to ethyl) may reduce binding efficiency in compact active sites .

- Electron-Withdrawing Groups : CF₃ substituents enhance electrophilicity but may reduce solubility, necessitating salt formation (e.g., hydrochloride) for bioavailability .

- Heterocyclic Hybrids : Furan- or imidazole-containing analogs (e.g., compound 5g) leverage π-stacking for improved receptor interactions, though synthesis complexity increases .

Biological Activity

(4-Tert-butylpyridin-3-yl)methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group at the 4-position of the pyridine ring and a methanamine group at the 3-position, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound is characterized by:

- Pyridine Ring : Provides basicity and potential for hydrogen bonding.

- Tert-butyl Group : Adds steric hindrance, which can affect binding affinity.

- Methanamine Group : Capable of forming hydrogen bonds with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methanamine group can form hydrogen bonds, while the tert-butyl group influences the compound's steric properties, potentially enhancing selectivity for certain biological interactions.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, it has been studied for its effects on acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that compounds with similar structures can inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts .

3. Neuroprotective Effects

The neuroprotective potential of pyridine derivatives is an area of active research. For example, studies have shown that certain related compounds can protect neuronal cells from amyloid-beta-induced toxicity, suggesting that this compound may also exhibit similar protective effects against neurotoxicity associated with Alzheimer's disease .

Case Study 1: Acetylcholinesterase Inhibition

A study examined the inhibition of AChE by a series of pyridine derivatives, including this compound analogs. The results indicated that these compounds could effectively inhibit AChE with IC50 values comparable to known inhibitors like donepezil .

Case Study 2: Neuroprotective Activity

In an experimental model using rat astrocytes exposed to amyloid-beta peptide, derivatives similar to this compound demonstrated a reduction in cell death and oxidative stress markers. This suggests potential therapeutic applications for neurodegenerative conditions .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study on AChE Inhibition | Enzyme Activity | Significant inhibition observed; comparable IC50 values to known inhibitors |

| Neuroprotective Effects | Cellular Toxicity | Reduced cell death in astrocytes exposed to amyloid-beta; decreased oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.